molecular formula C20H19F3N2O4 B2829560 Ethyl 4-oxo-4-((2-(2-(trifluoromethyl)benzamido)phenyl)amino)butanoate CAS No. 1203274-34-3

Ethyl 4-oxo-4-((2-(2-(trifluoromethyl)benzamido)phenyl)amino)butanoate

Cat. No.: B2829560
CAS No.: 1203274-34-3
M. Wt: 408.377
InChI Key: VMOJLFWJHFOYPM-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((2-(2-(trifluoromethyl)benzamido)phenyl)amino)butanoate is a synthetic organic compound characterized by its complex structure, which includes an ethyl ester, a ketone, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((2-(2-(trifluoromethyl)benzamido)phenyl)amino)butanoate typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-(2-(trifluoromethyl)benzoyl) chloride with 2-aminophenylamine to form the corresponding amide.

    Formation of the Intermediate: The amide is then reacted with ethyl 4-oxobutanoate under basic conditions to form the intermediate compound.

    Final Product Formation: The intermediate undergoes cyclization and further functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(2-(trifluoromethyl)benzamido)phenyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-4-((2-(2-(trifluoromethyl)benzamido)phenyl)amino)butanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or protein binding due to its amide and trifluoromethyl groups.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-((2-(2-(trifluoromethyl)benzamido)phenyl)amino)butanoate exerts its effects depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Protein Binding: The amide and trifluoromethyl groups can interact with specific amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4-phenylbutanoate: Similar structure but lacks the trifluoromethyl and amide groups.

    Ethyl 4-oxo-4-((2-(2-methyl)benzamido)phenyl)amino)butanoate: Similar but with a methyl group instead of a trifluoromethyl group.

Uniqueness

Ethyl 4-oxo-4-((2-(2-(trifluoromethyl)benzamido)phenyl)amino)butanoate is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-oxo-4-[2-[[2-(trifluoromethyl)benzoyl]amino]anilino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4/c1-2-29-18(27)12-11-17(26)24-15-9-5-6-10-16(15)25-19(28)13-7-3-4-8-14(13)20(21,22)23/h3-10H,2,11-12H2,1H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOJLFWJHFOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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